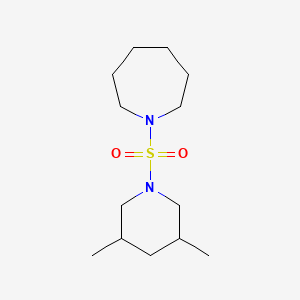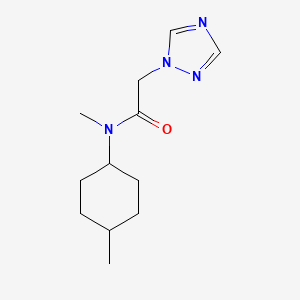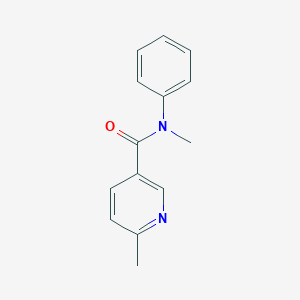
N-(diethylsulfamoyl)-N-methylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diethylsulfamoyl)-N-methylcyclohexanamine, also known as DESM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DESM belongs to the class of amine compounds and has been shown to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(diethylsulfamoyl)-N-methylcyclohexanamine is not fully understood. It has been suggested that N-(diethylsulfamoyl)-N-methylcyclohexanamine acts as a selective serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects. N-(diethylsulfamoyl)-N-methylcyclohexanamine has also been shown to modulate the activity of glutamate receptors, which may be responsible for its analgesic effects.
Biochemical and Physiological Effects:
N-(diethylsulfamoyl)-N-methylcyclohexanamine has been shown to exhibit unique biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. N-(diethylsulfamoyl)-N-methylcyclohexanamine has also been shown to modulate the activity of glutamate receptors, which may be responsible for its analgesic effects. Additionally, N-(diethylsulfamoyl)-N-methylcyclohexanamine has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(diethylsulfamoyl)-N-methylcyclohexanamine has several advantages for lab experiments. It exhibits high selectivity and potency, which makes it a useful tool for investigating the role of serotonin and norepinephrine in the brain. N-(diethylsulfamoyl)-N-methylcyclohexanamine is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, N-(diethylsulfamoyl)-N-methylcyclohexanamine has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(diethylsulfamoyl)-N-methylcyclohexanamine has not been extensively studied in humans, which limits its translational potential.
Zukünftige Richtungen
There are several future directions for research on N-(diethylsulfamoyl)-N-methylcyclohexanamine. One area of interest is investigating the potential use of N-(diethylsulfamoyl)-N-methylcyclohexanamine in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease. Another area of interest is investigating the mechanism of action of N-(diethylsulfamoyl)-N-methylcyclohexanamine and its effects on neurotransmitter systems in the brain. Additionally, further research is needed to determine the safety and efficacy of N-(diethylsulfamoyl)-N-methylcyclohexanamine in humans. Overall, N-(diethylsulfamoyl)-N-methylcyclohexanamine has significant potential for further research in the field of neuroscience.
Synthesemethoden
N-(diethylsulfamoyl)-N-methylcyclohexanamine is synthesized through a multistep process that involves the reaction of cyclohexanone with methylamine followed by N-methylation and sulfamoylation with diethylsulfate. The final product is obtained through a purification process involving recrystallization and column chromatography. The synthesis method of N-(diethylsulfamoyl)-N-methylcyclohexanamine has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(diethylsulfamoyl)-N-methylcyclohexanamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. N-(diethylsulfamoyl)-N-methylcyclohexanamine has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease. The unique biochemical and physiological effects of N-(diethylsulfamoyl)-N-methylcyclohexanamine make it a promising candidate for further research in the field of neuroscience.
Eigenschaften
IUPAC Name |
N-(diethylsulfamoyl)-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-4-13(5-2)16(14,15)12(3)11-9-7-6-8-10-11/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTGRVWDDKBVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

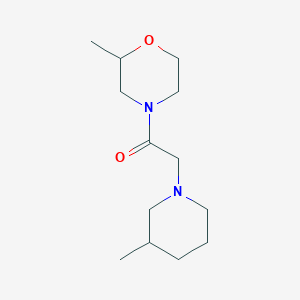
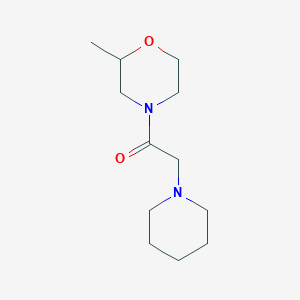
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
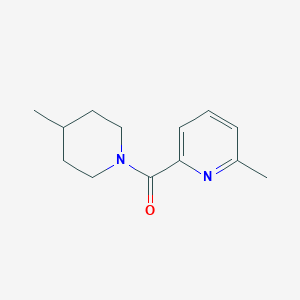
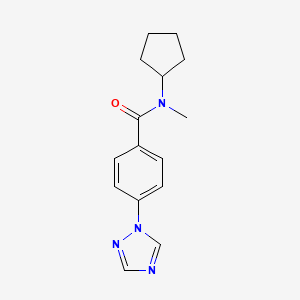
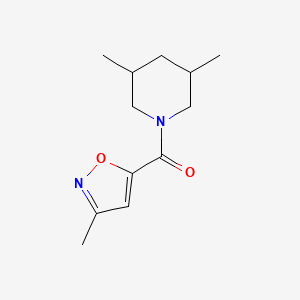

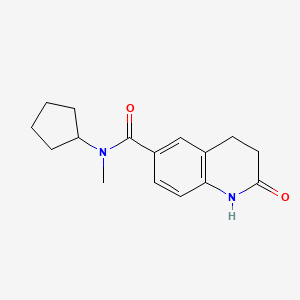
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

